molecular formula C10H13NO2 B166741 3,5-Xylyl methylcarbamate CAS No. 2655-14-3

3,5-Xylyl methylcarbamate

Cat. No.: B166741
CAS No.: 2655-14-3
M. Wt: 179.22 g/mol
InChI Key: CVQODEWAPZVVBU-UHFFFAOYSA-N
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Description

3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a chemical compound belonging to the carbamate class of insecticides. It is primarily used as an insecticide due to its effectiveness in controlling a wide range of pests. The compound is characterized by its molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

Mechanism of Action

Target of Action

The primary target of 3,5-Xylyl methylcarbamate is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function. It terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibits the enzyme’s ability to break down acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the muscle, causing a range of symptoms from twitching to paralysis .

Biochemical Pathways

The metabolism of this compound involves several biochemical reactions, including oxidative N-demethylation, deamination, hydrolysis, and conjugation . These reactions convert the insecticide to other compounds in biological systems .

Pharmacokinetics

The compound’s metabolism in various biological systems suggests that it is likely absorbed and distributed throughout the body, metabolized via the pathways mentioned above, and eventually excreted .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles. This can cause a range of effects, from muscle twitching to paralysis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its effectiveness as an insecticide requires an understanding of its fate in the environment . Its decomposition in living organisms has been studied extensively, providing a unified picture of the flow of reactions by which the insecticide is converted to other compounds in these biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-xylyl methylcarbamate typically involves the reaction of 3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,5-xylenol+methyl isocyanate3,5-xylyl methylcarbamate\text{3,5-xylenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 3,5-xylenol+methyl isocyanate→3,5-xylyl methylcarbamate

The reaction is usually conducted in an inert solvent such as cyclohexane, and the temperature is maintained at a moderate level to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure its effectiveness as an insecticide .

Chemical Reactions Analysis

Types of Reactions

3,5-Xylyl methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Xylyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and its role as an acetylcholinesterase inhibitor make it a valuable compound in both agricultural and scientific research .

Properties

IUPAC Name

(3,5-dimethylphenyl) N-methylcarbamate
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InChI

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)
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InChI Key

CVQODEWAPZVVBU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C
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Molecular Formula

C10H13NO2
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DSSTOX Substance ID

DTXSID7058042
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Molecular Weight

179.22 g/mol
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Physical Description

Colorless solid; [HSDB], Solid
Record name 3,5-Xylyl methylcarbamate
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Record name 3,5-Dimethylphenyl methylcarbamate
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Solubility

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C
Record name 3,5-XYLYL METHYLCARBAMATE
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Density

0.54
Record name 3,5-XYLYL METHYLCARBAMATE
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Vapor Pressure

0.00036 [mmHg]
Record name 3,5-Xylyl methylcarbamate
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Mechanism of Action

Carbamates are reversible inhibitors of cholinesterase. The reversal means that the use of blood cholinesterase activity measurements for diagnostic purposes in animals suspected to be suffering from carbamate poisoning can produce normal or near normal assay results which are likely to be misleading. /Carbamate insecticides/, Acute toxicosis is due to inhibition of acetylcholinesterase, just as with the organophosphates. The carbamate insecticides occupy both the anionic and esteratic sites of acetylcholinesterase, the esteratic site being carbamylated rather than phosphorylated with the organophosphates. Acetylcholinesterase is able to hydrolyze carbamate insecticides, although the rate of hydrolysis is not as fast for the natural substrate acetylcholine. Thus carbamate insecticides are reversible inhibitors of acetylcholinestrase. Toxicosis develops when the amount of pesticide in the body is so large that the rate of carbamylation of acetylcholinesterase exceeds the rate of hydrolysis of pesticide by the enzyme. Acetylcholine then accumulares in neuroeffector and synaptic regions, resulting in clinical signs similar to those of organophosphates. /Carbamate insecticides/, Insecticide with predominantly contact action. Cholinesterase inhibitor.
Record name 3,5-XYLYL METHYLCARBAMATE
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Color/Form

Colorless crystalline solid /Technical grade, 97% pure/

CAS No.

2655-14-3
Record name 3,5-Xylyl methylcarbamate
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Melting Point

99 °C
Record name 3,5-XYLYL METHYLCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 3,5-Xylyl methylcarbamate in insects?

A1: this compound, like other carbamates, acts as an acetylcholinesterase inhibitor. [, ] This enzyme is crucial for nerve impulse transmission in insects. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and ultimately insect death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H13NO2, and its molecular weight is 179.22 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic analysis, various databases and resources likely contain information on infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound.

Q4: Is this compound stable under alkaline conditions?

A4: No, research indicates that this compound degrades under alkaline conditions. []

Q5: Does sunlight affect the insecticidal properties of this compound?

A5: Yes, studies utilizing ultraviolet (UV) light simulating sunlight have shown that this compound experiences a decline in its insecticidal effectiveness upon exposure. []

Q6: How does the addition of a methylthio group to the phenyl ring of this compound affect its insecticidal activity?

A6: Research indicates that the addition of a methylthio group to the phenyl ring of this compound, resulting in the compound 4-(methylthio)-3,5-xylyl methylcarbamate (also known as Mesurol), can significantly alter its insecticidal activity. [, ] This modification generally enhances toxicity towards certain insects, such as bollworms.

Q7: What is the impact of changing the dimethylamino group in this compound to a methylamino group on its insecticidal properties?

A7: While direct comparisons aren't provided in the research, replacing the dimethylamino group with a methylamino group is likely to influence the compound's interaction with the target enzyme, potentially impacting its potency and selectivity. []

Q8: Do the research papers discuss specific SHE (Safety, Health, and Environment) regulations related to this compound?

A8: The provided research papers, published before the widespread implementation of modern SHE regulations, do not explicitly address those regulations. It's crucial to consult current regulatory guidelines and safety data sheets for information on the safe handling and use of this compound.

Q9: Against which insect species has this compound demonstrated insecticidal activity in field trials?

A10: Field experiments showcased the effectiveness of this compound against a range of insect pests, including the corn earworm (Heliothis zea), pink bollworm (Pectinophora gossypiella), boll weevil (Anthonomus grandis), tobacco budworm (Heliothis virescens), and cowpea curculio (Chalcodermus aeneus), among others. [, , ]

Q10: Has resistance to this compound been observed in insect populations?

A11: Yes, the development of resistance to carbamate insecticides, including this compound, is a recognized concern. [] Cross-resistance to other insecticides, particularly within the carbamate class, has also been observed, potentially limiting their long-term effectiveness. []

Q11: What is known about the toxicity of this compound to beneficial insects?

A12: Research has shown that this compound can negatively impact beneficial insects, including parasites and predators that contribute to natural pest control in agricultural ecosystems. [, ]

Q12: Are there any alternative insecticides mentioned in the research that demonstrate comparable or superior efficacy to this compound against specific pests?

A14: The research highlights several alternative insecticides, often from different chemical classes, with varying efficacies against specific pests. For instance, carbaryl displayed better control of the corn earworm on sweet corn compared to this compound. [] Similarly, certain organophosphate insecticides, like Sumithion, proved more effective against Hippelates eye gnats. []

Q13: When was this compound first introduced as an insecticide, and what were the key milestones in its development and use?

A15: While the exact introduction date isn't specified, the research papers, primarily from the 1960s, suggest that this compound and its analogs emerged during a period of significant insecticide development, coinciding with the introduction of other carbamates and organophosphates as alternatives to organochlorine insecticides like DDT. []

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